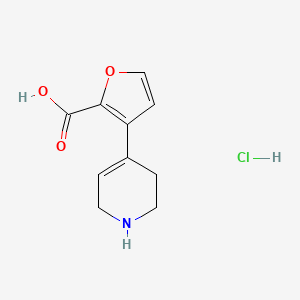
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” is a unique chemical compound with the molecular formula C10H13NO2S . It has a molecular weight of 211.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” can be represented by the SMILES stringCC(SCCc1ccccn1)C(O)=O . The InChI key for this compound is KGXMQKHBWDSVNQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” is a solid compound . Its molecular weight is 211.28 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the prominent applications of derivatives of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" is in corrosion inhibition. (Bouklah, Ouassini, Hammouti, & Idrissi, 2005) investigated the efficiency of [(2-pyridin-4-ylethyl)thio]acetic acid in inhibiting steel corrosion in sulphuric acid solutions. This study showed that the compound acts as a mixed inhibitor, with the highest efficiency observed at specific concentrations. The adsorption of the compound on the steel surface was found to follow the Langmuir adsorption isotherm.
Quantum Chemical Studies
Derivatives of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" have also been the subject of quantum chemical studies to understand their molecular properties. (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012) performed DFT and quantum-chemical calculations on various derivatives, including analysis on their electronic properties such as HOMO and LUMO energies. These studies provide insights into the electronic structure and reactivity of these compounds.
Synthesis and Molecular Docking
The synthesis of novel derivatives of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" and their potential biological applications have been explored. (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018) synthesized a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. The study revealed moderate to good binding energies, suggesting potential antimicrobial and antioxidant activities.
Catalysis
Compounds related to "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" have been used as catalysts in various chemical reactions. (Tao, Lu, Lu, Huang, Zhou, & Wu, 2011) discussed the use of Bronsted acidic ionic liquids composed of derivatives of this compound as catalysts in esterification reactions, highlighting their noncorrosive nature and efficient catalytic activity.
Antimicrobial Activity
The potential antimicrobial activities of "(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid" derivatives have been investigated. (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010) explored the synthesis of highly functionalized pyridines with potent activity against Mycobacterium tuberculosis, indicating the potential of these compounds in antimicrobial applications.
Safety and Hazards
According to the safety data sheet, “(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid” is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures should be taken . It’s always recommended to handle chemicals with appropriate safety measures.
Propiedades
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGRWHZPFHEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

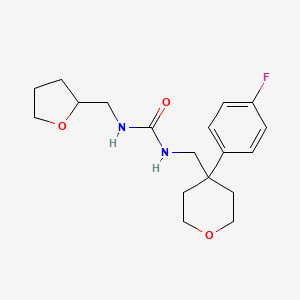
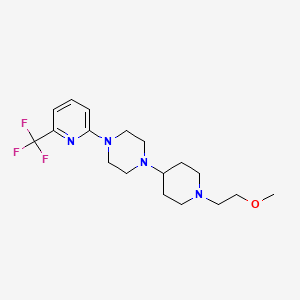
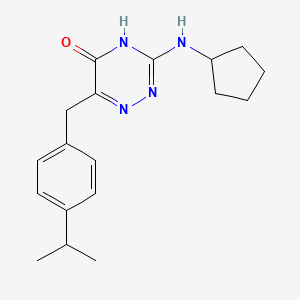
![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)
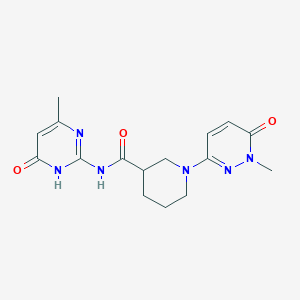
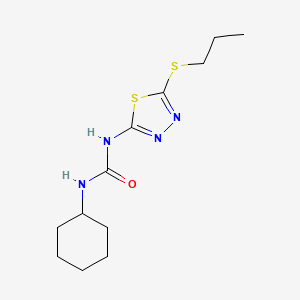

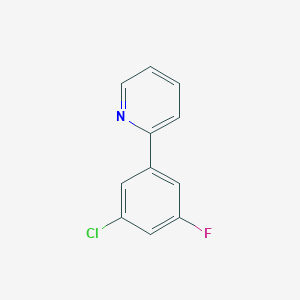
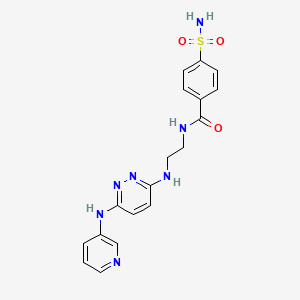
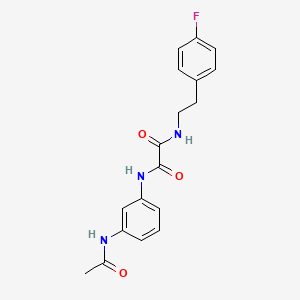
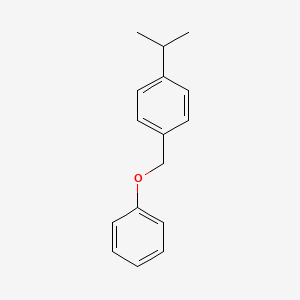
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2710314.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710315.png)
